环孢菌素代谢物 M21

描述

Cyclosporine Metabolite M21 Description

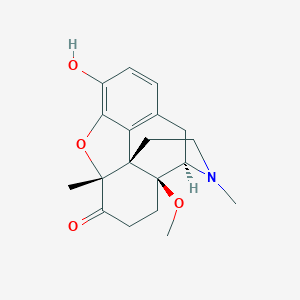

Cyclosporine (CsA) is a well-known immunosuppressive drug used primarily in post-allograft transplant patients to prevent rejection. Among its metabolites, M21 has been identified as a significant byproduct present in the blood of renal allograft recipients . M21, along with M17 and M1, are primary metabolites of CsA, with M17 being the predominant one in the blood samples studied . The metabolite M21 has been found to exhibit immunosuppressive properties, albeit to a lesser extent than CsA and some other metabolites .

Synthesis Analysis

The synthesis of M21, as with other cyclosporine metabolites, occurs through the metabolic processes in the body post-administration of cyclosporine. The metabolites are primarily formed via enzymatic oxidation at specific sites of the peptide subunits of the parent drug . M21, in particular, is a result of N-demethylation of the N-methylleucine 4 in cyclosporine .

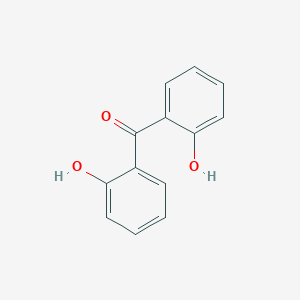

Molecular Structure Analysis

The structural elucidation of M21 has been achieved through various spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry (MS). These metabolites retain the cyclic oligopeptide structure of cyclosporine, with modifications such as N-demethylation distinguishing them from the parent compound .

Chemical Reactions Analysis

The metabolite M21 is a product of the body's metabolic reactions to cyclosporine, involving specific enzymatic actions that lead to N-demethylation. The exact biochemical pathways and enzymes responsible for this transformation have been studied to understand the pharmacokinetics and dynamics of cyclosporine and its metabolites .

Physical and Chemical Properties Analysis

While the physical and chemical properties of M21 are not detailed in the provided papers, it can be inferred that they would be similar to those of cyclosporine, given the retention of the cyclic oligopeptide structure. However, the modifications due to metabolism, such as N-demethylation, would likely alter some properties such as solubility, stability, and reactivity .

Relevant Case Studies

In the context of renal allograft recipients, the presence and concentration of M21 and other metabolites like M17 and M1 have been monitored. M21 was found at levels up to 100 ng/ml in the blood of these patients . The immunosuppressive activity of M21, although less than that of CsA and M17, suggests that it may play a role in the overall immunosuppressive effect observed in patients taking cyclosporine . The in vitro studies have shown that M21 can inhibit the response of human mononuclear cells, indicating its potential contribution to the immunopharmacology of CsA .

科学研究应用

代谢物鉴定和监测

- 环孢菌素 A (CyA) 及其代谢物,包括 M21,在免疫抑制治疗中至关重要。监测这些代谢物的浓度有助于了解和管理它们的肾毒性、肝毒性和神经毒性副作用。在患者中观察到 M21 等代谢物浓度的个体差异很大,因此监测这些水平对于有效的治疗管理至关重要 (Khoschsorur 等人,1998)。

代谢物对免疫抑制活性的影响

- 环孢菌素的免疫抑制作用归因于其抑制酶钙调磷酸酶的能力。包括 M21 在内的各种环孢菌素代谢物对这种抑制作用的影响一直是研究的主题。尽管对于 M21 等代谢物的临床意义尚未达成共识,但它们在环孢菌素免疫抑制活性中的作用已被认可。观察到钙调磷酸酶抑制与环孢菌素代谢物(包括 M21)的浓度之间存在相关性,表明这些代谢物具有潜在的免疫抑制作用 (Karamperis 等人,2006)。

代谢物与器官功能移植后相关性

- 器官移植后,监测环孢菌素代谢物(包括 M21)可以深入了解器官功能和器官排斥风险。例如,在肝移植患者中,环孢菌素代谢物(如 M21)与胆红素浓度之间存在平行趋势。这种相关性可以作为环孢菌素消除受损的指标,因此需要密切监测这些代谢物水平 (Christians 等人,1995)。

疾病状态中的代谢物模式

- 环孢菌素代谢物的模式(包括 M21)在患有不同疾病和病症的患者中有所不同。例如,在患有急性 GVHD 和异基因 BMT 后肝功能不全的患者中,发现特定的环孢菌素代谢物(如 M21)显着升高。这表明代谢物模式有可能用作某些疾病状态或移植后并发症的生物标志物 (Christians 等人,1993)。

未来方向

属性

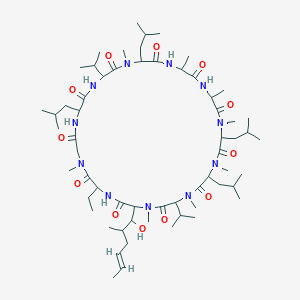

IUPAC Name |

30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)50-55(78)65-42(25-2)57(80)67(18)32-47(73)64-43(28-33(3)4)53(76)66-48(37(11)12)60(83)68(19)44(29-34(5)6)54(77)62-40(16)52(75)63-41(17)56(79)69(20)45(30-35(7)8)58(81)70(21)46(31-36(9)10)59(82)71(22)49(38(13)14)61(84)72(50)23/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,77)(H,63,75)(H,64,73)(H,65,78)(H,66,76)/b26-24+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIRLHRXLLVIMF-SHHOIMCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1C(=O)N(CC(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H109N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1188.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclosporine metabolite M21 | |

CAS RN |

89270-23-5 | |

| Record name | Cyclosporine metabolite M21 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089270235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。